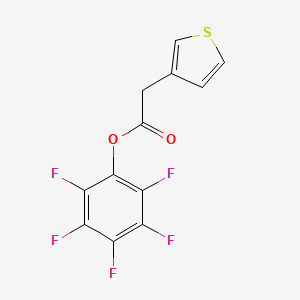
3-Thiopheneacetic acid, pentafluorophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Thiopheneacetic acid, pentafluorophenyl ester: is an organosulfur compound that combines the structural features of thiophene and pentafluorophenyl ester. This compound is known for its utility in organic synthesis, particularly in the formation of peptide bonds and other esterification reactions. The presence of the pentafluorophenyl group enhances the reactivity of the ester, making it a valuable reagent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Thiopheneacetic acid, pentafluorophenyl ester typically involves the esterification of 3-thiopheneacetic acid with pentafluorophenyl trifluoroacetate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the acid byproduct and drive the reaction to completion .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but may involve optimized conditions for higher yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters .
Chemical Reactions Analysis
Types of Reactions:
Esterification: The compound can undergo esterification reactions, forming esters with various alcohols.
Substitution: The pentafluorophenyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The thiophene ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions:
Esterification: Typically involves alcohols and a base such as triethylamine.
Substitution: Nucleophiles such as amines or thiols can be used.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide, while reducing agents may include lithium aluminum hydride.
Major Products Formed:
Esterification: Various esters depending on the alcohol used.
Substitution: Derivatives with different nucleophiles attached to the pentafluorophenyl group.
Oxidation and Reduction: Oxidized or reduced forms of the thiophene ring.
Scientific Research Applications
Chemistry: 3-Thiopheneacetic acid, pentafluorophenyl ester is widely used in organic synthesis, particularly in the formation of peptide bonds. Its high reactivity makes it a valuable reagent for coupling reactions .
Biology and Medicine: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals. Its ability to form stable ester bonds is crucial in the development of drug candidates .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for various applications .
Mechanism of Action
The mechanism of action of 3-Thiopheneacetic acid, pentafluorophenyl ester primarily involves its role as an acylating agent. The pentafluorophenyl group enhances the electrophilicity of the ester carbonyl, facilitating nucleophilic attack by amines or alcohols. This leads to the formation of amides or esters, respectively. The thiophene ring can also participate in π-π interactions and other non-covalent interactions, influencing the overall reactivity and stability of the compound .
Comparison with Similar Compounds
Pentafluorophenyl trifluoroacetate: Shares the pentafluorophenyl ester group but differs in the acyl component.
Thiophene-2-acetic acid, pentafluorophenyl ester: Similar structure but with the acetic acid group attached at a different position on the thiophene ring.
Uniqueness: 3-Thiopheneacetic acid, pentafluorophenyl ester is unique due to the specific positioning of the acetic acid group on the thiophene ring, which can influence its reactivity and interaction with other molecules. The combination of the thiophene ring and pentafluorophenyl ester group provides a balance of stability and reactivity, making it a versatile reagent in various chemical processes .
Properties
CAS No. |
214832-32-3 |
|---|---|
Molecular Formula |
C12H5F5O2S |
Molecular Weight |
308.23 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-thiophen-3-ylacetate |
InChI |
InChI=1S/C12H5F5O2S/c13-7-8(14)10(16)12(11(17)9(7)15)19-6(18)3-5-1-2-20-4-5/h1-2,4H,3H2 |
InChI Key |
QBQSGGVPCORTAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1CC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


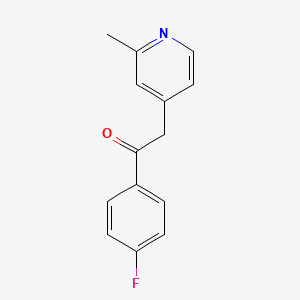
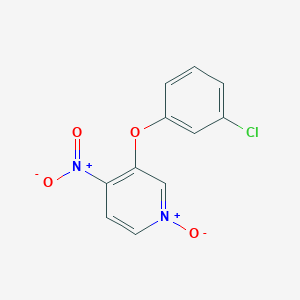
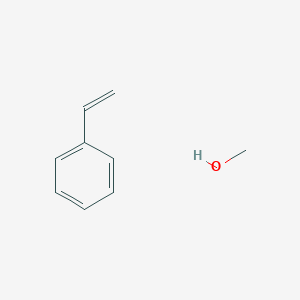
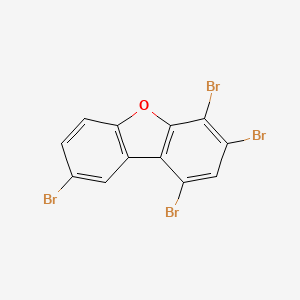
![2,4-dimethoxy-N-[1-(2-methylanilino)-1-oxopropan-2-yl]benzamide](/img/structure/B14239922.png)
![N~1~-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14239931.png)
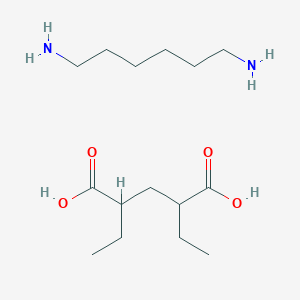
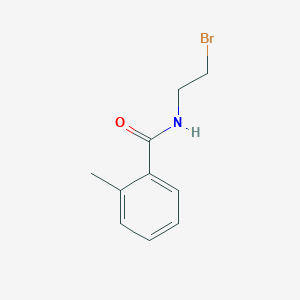
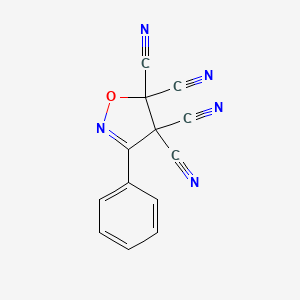

![1,5,6-Triamino-2-(cyanomethyl)thieno[2,3-C]isoquinoline-7-carbonitrile](/img/structure/B14239964.png)
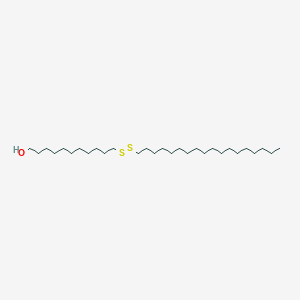
![3-[4-(Diethylamino)phenyl]-2-hydroxy-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14239968.png)
![Piperidine, 2-methyl-5-methylene-1-[(4-methylphenyl)sulfonyl]-, (2S)-](/img/structure/B14239974.png)
